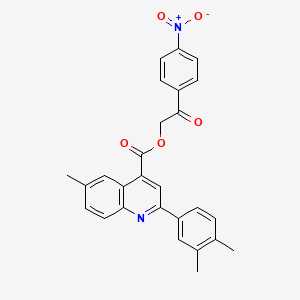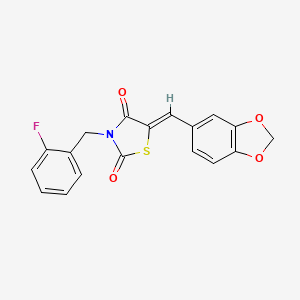![molecular formula C23H23NO7 B11624410 4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11624410.png)
4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure consists of a butanoic acid backbone appended with a pyrrolidinone ring and various functional groups. The compound’s systematic name reflects its substituents and stereochemistry, emphasizing its complexity.
Méthodes De Préparation
2.1 Synthetic Routes: Several synthetic routes lead to Compound X, but one common approach involves the following steps:
Condensation Reaction: Starting from 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde, a condensation reaction forms the chalcone intermediate.
Cyclization: The chalcone undergoes cyclization with a suitable amine (e.g., proline) to form the pyrrolidinone ring.
Hydroxylation: The resulting compound is then hydroxylated at specific positions using reagents like sodium hydroxide or hydrogen peroxide.
Carboxylation: Finally, carboxylation of the hydroxylated intermediate yields Compound X.
2.2 Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods, such as continuous flow processes or solid-phase synthesis. These approaches enhance yield and minimize waste.
Analyse Des Réactions Chimiques
Compound X exhibits diverse reactivity:
Oxidation: It can undergo oxidative transformations, yielding various products.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced via electrophilic or nucleophilic substitution. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Applications De Recherche Scientifique
4.1 Chemistry:
Catalysis: Compound X’s functional groups make it an intriguing catalyst for asymmetric reactions.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions and self-assembly.
Antioxidant Properties: The phenolic moieties confer antioxidant activity, potentially beneficial for health.
Anti-inflammatory Effects: Compound X may modulate inflammatory pathways.
Pharmaceuticals: Researchers explore its potential as a drug scaffold.
Materials Science: Its structural motifs inspire novel materials.
Mécanisme D'action
Compound X’s effects likely involve:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Activation or inhibition of signaling pathways.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its intricate structure and multifaceted reactivity. Similar compounds include Compound Y) and Compound Z), but their distinct features set them apart.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propriétés
Formule moléculaire |
C23H23NO7 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-5-7-14(8-6-13)21(28)19-20(15-9-10-16(25)17(12-15)31-2)24(23(30)22(19)29)11-3-4-18(26)27/h5-10,12,20,25,28H,3-4,11H2,1-2H3,(H,26,27)/b21-19+ |
Clé InChI |
HTYFEHCKEIHDCY-XUTLUUPISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11624332.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11624342.png)

![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)
![1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11624356.png)

![1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11624376.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11624383.png)
![Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11624384.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)
![5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine](/img/structure/B11624389.png)
![4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11624390.png)
![6-((5Z)-5-{[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11624393.png)
